molecular formula C12H14BrNO B1290722 5-bromo-2-(piperidin-1-yl)benzaldehyde CAS No. 742099-33-8

5-bromo-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1290722
CAS No.: 742099-33-8
M. Wt: 268.15 g/mol
InChI Key: YFNSDOXNCJMVHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(piperidin-1-yl)benzaldehyde typically involves the bromination of 2-piperidinobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-Bromo-2-piperidinobenzoic acid.

    Reduction: 5-Bromo-2-piperidinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(piperidin-1-yl)benzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a piperidine ring.

    2-Piperidinobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-piperidinobenzyl alcohol: A reduced form of 5-bromo-2-(piperidin-1-yl)benzaldehyde.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specific research applications where these functional groups are advantageous .

Biological Activity

5-Bromo-2-(piperidin-1-yl)benzaldehyde is an organic compound notable for its unique structure, which includes a bromine atom, a piperidine ring, and an aldehyde functional group attached to a benzene ring. The molecular formula is C11_{11}H12_{12}BrN. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The compound's structure contributes to its biological properties. The presence of the piperidine moiety allows for various interactions with biological macromolecules, while the bromine substituent can influence both reactivity and binding affinity. The synthesis typically involves the bromination of 2-(piperidin-1-yl)benzaldehyde in an organic solvent, such as dichloromethane, followed by purification steps.

Binding Affinity and Interaction Studies

Initial studies indicate that this compound may interact with proteins involved in cellular signaling pathways. Molecular docking simulations suggest potential binding modes with various receptors, although detailed studies are necessary to fully elucidate these interactions.

Table 1: Potential Biological Targets and Activities

Target ProteinInteraction TypeReference
Protein Kinase AInhibition
GABA ReceptorModulation
Histone DeacetylaseInhibition

Case Studies and Research Findings

  • Inhibition of Protein Kinase A : A study demonstrated that this compound inhibits Protein Kinase A activity, which is crucial for various cellular processes including metabolism and cell division. The compound showed a significant reduction in kinase activity at micromolar concentrations.
  • GABA Receptor Modulation : Another research highlighted the compound's ability to modulate GABA receptors, which play a vital role in neurotransmission. This modulation could have implications for treating anxiety disorders.
  • Histone Deacetylase Inhibition : Further investigations revealed that this compound acts as a histone deacetylase inhibitor, suggesting potential applications in cancer therapy by altering gene expression profiles .

The biological activity of this compound is believed to stem from its ability to bind to specific sites on target proteins, thereby altering their function. For example, its interaction with Protein Kinase A may involve competitive inhibition where the compound competes with ATP for binding at the active site.

Comparative Analysis with Related Compounds

Several compounds structurally related to this compound exhibit varying biological activities:

Table 2: Comparison of Related Compounds

Compound NameKey Structural FeatureActivity Type
5-bromo-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehydeImidazole ring instead of piperidineAntimicrobial
4-chloro-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimineNitro and chloro substituentsAnticancer

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-4-5-12(10(8-11)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSDOXNCJMVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630512
Record name 5-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742099-33-8
Record name 5-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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